4,6,8-Trimethylazulene

Catalog No.
S564411
CAS No.
941-81-1
M.F
C13H14
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6,8-Trimethylazulene

CAS Number

941-81-1

Product Name

4,6,8-Trimethylazulene

IUPAC Name

4,6,8-trimethylazulene

Molecular Formula

C13H14

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C13H14/c1-9-7-10(2)12-5-4-6-13(12)11(3)8-9/h4-8H,1-3H3

InChI Key

RUNBRXWUHPOTOO-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C=CC=C2C(=C1)C)C

Canonical SMILES

CC1=CC(=C2C=CC=C2C(=C1)C)C
  • Organic Chemistry

    TMA exhibits interesting reactivity due to its conjugated system, consisting of alternating single and double bonds between carbon atoms. This allows it to participate in various reactions, such as Diels-Alder cycloadditions and Friedel-Crafts reactions, which are fundamental tools for organic synthesis. Researchers have explored TMA as a building block for the synthesis of complex organic molecules with potential applications in drug discovery and material science .

  • Materials Science

    TMA displays interesting photophysical properties, including light absorption and emission. This has led to investigations into its potential applications in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Studies have shown that TMA derivatives can exhibit tunable photoluminescence, making them promising candidates for next-generation displays and lighting technologies .

  • Biomedical Research

    Recent research suggests that TMA may possess biological activities relevant to human health. Studies have shown that TMA derivatives exhibit anti-inflammatory and neuroprotective properties in cell models. However, further research is needed to understand the mechanisms of action and potential therapeutic applications of TMA in vivo .

4,6,8-Trimethylazulene is an organic compound characterized by its unique azulene structure, which consists of a fused bicyclic system containing a five-membered ring and a seven-membered ring. This compound has the molecular formula C13H14C_{13}H_{14} and is recognized for its distinct blue color, which is a hallmark of azulene derivatives. The presence of three methyl groups at the 4, 6, and 8 positions contributes to its stability and affects its electronic properties, making it an interesting subject for both theoretical and practical chemical studies .

That are typical for aromatic compounds. Notably, it undergoes autoxidation when heated in solvents like N,N-dimethylformamide, yielding multiple products including known compounds . Additionally, radical arylation reactions can be performed with this compound, resulting in the formation of 4,6,8-trimethyl-2-phenylazulene under specific conditions involving sodium phenylclopentadienide .

Research on the biological activity of 4,6,8-trimethylazulene is limited but suggests potential therapeutic properties. Azulene derivatives are often studied for their anti-inflammatory and antioxidant activities. Although specific studies on 4,6,8-trimethylazulene are scarce, the biological relevance of similar azulene compounds indicates that it may possess beneficial effects in biological systems .

Several synthesis methods have been developed for 4,6,8-trimethylazulene:

  • From 2H-Cyclohepta[b]furan-2-one: This method involves cyclization reactions that yield 4,6,8-trimethylazulene.
  • Ethyl Vinyl Ether Method: Utilizing ethyl vinyl ether in conjunction with cycloheptatriene derivatives can also lead to the formation of this compound.
  • Radical Reactions: Employing radical arylation techniques can produce various derivatives of azulene including 4,6,8-trimethylazulene .

4,6,8-Trimethylazulene finds applications primarily in organic synthesis and materials science. Its unique structural properties allow it to be used as a building block for more complex molecules in organic chemistry. Additionally, due to its color properties and stability, it may have potential applications in dyes and pigments.

Interaction studies involving 4,6,8-trimethylazulene focus on its behavior with various metal complexes and other organic compounds. For instance, studies have shown that it can interact with metal carbonyl species to form stable complexes that exhibit interesting electronic properties . This interaction can be pivotal in catalysis and materials development.

Several compounds share structural similarities with 4,6,8-trimethylazulene. These include:

  • Azulene: The parent compound from which 4,6,8-trimethylazulene is derived; it has distinct electronic properties and a simpler structure.
  • 1-Methylazulene: A derivative with only one methyl group; it exhibits different reactivity patterns due to reduced steric hindrance.
  • 1,3-Dimethylazulene: Contains two methyl groups at different positions; this compound shows variations in chemical stability and reactivity compared to 4,6,8-trimethylazulene.

Comparison Table

CompoundMethyl GroupsUnique Features
4,6,8-TrimethylazuleneThreeEnhanced stability and unique color
AzuleneNoneBase structure with distinct blue color
1-MethylazuleneOneLess steric hindrance
1,3-DimethylazuleneTwoVaried reactivity

The uniqueness of 4,6,8-trimethylazulene lies in its specific arrangement of methyl groups which influences both its chemical behavior and potential applications compared to its analogs.

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

941-81-1

Wikipedia

4,6,8-trimethylazulene

Dates

Modify: 2023-08-15

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